Cas no 2201389-00-4 (N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide)
2201389-00-4 structure
Product Name:N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide
Numero CAS:2201389-00-4
MF:C20H25N3O3
MW:355.43080496788
CID:5410945
PubChem ID:145896840
Update Time:2025-07-19
N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2201389-00-4
- Z1893402771
- EN300-26581447
- N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide
- N-[[4-(2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)phenyl]methyl]prop-2-enamide
- N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide
-
- Inchi: 1S/C20H25N3O3/c1-3-17(24)21-14-15-4-6-16(7-5-15)18(25)23-12-9-20(10-13-23)8-11-22(2)19(20)26/h3-7H,1,8-14H2,2H3,(H,21,24)
- Chiave InChI: AYAXGIUJUDYFJM-UHFFFAOYSA-N
- Sorrisi: C(NCC1=CC=C(C(N2CCC3(C(=O)N(C)CC3)CC2)=O)C=C1)(=O)C=C
Proprietà calcolate
- Massa esatta: 355.18959167g/mol
- Massa monoisotopica: 355.18959167g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 573
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 69.7Ų
Proprietà sperimentali
- Densità: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 657.8±55.0 °C(Predicted)
- pka: 14.14±0.46(Predicted)
N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26581447-0.05g |
N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide |
2201389-00-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
2201389-00-4 (N-[[4-[(2-Methyl-1-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl]methyl]-2-propenamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti